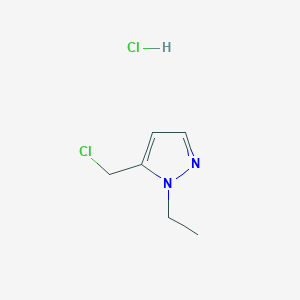

5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Übersicht

Beschreibung

“5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(chloromethyl)” and “1-ethyl” denote the substituents on the pyrazole ring. The term “hydrochloride” indicates that this compound is a hydrochloride salt, which typically enhances the compound’s water solubility .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water . The presence of the chloromethyl and ethyl groups might also affect its polarity, boiling point, melting point, and other properties.

Wissenschaftliche Forschungsanwendungen

-

- Application : 5-Chloromethylfurfural (CMF) is used for the preparation of a variety of important compounds .

- Method : A one-pot route for the conversion of carbohydrates into CMF in a simple and efficient (HCl-H3PO4/CHCl3) biphasic system has been investigated .

- Results : Monosaccharides such as D-fructose, D-glucose and sorbose, disaccharides such as sucrose and cellobiose and polysaccharides such as cellulose were successfully converted into CMF in satisfactory yields under mild conditions .

-

- Application : Benzyl chloride is a reactive organochlorine compound that is a widely used chemical building block .

- Method : Benzyl chloride is prepared industrially by the gas-phase photochemical reaction of toluene with chlorine .

- Results : The reaction proceeds by the free radical process, involving the intermediacy of free chlorine atoms .

-

- Application : Chloromethane, also called methyl chloride, is an organic compound with the chemical formula CH3Cl. It is a crucial reagent in industrial chemistry .

- Method : Chloromethane is produced from methane and chlorine gas in the presence of light .

- Results : The specific results of this application were not detailed in the source .

-

Field : Biomass Conversion and Biorefinery

- Application : 5-(chloromethyl)furfural (CMF) is a potential fuel oxygenate and a renewable chemical intermediate for synthesizing various value-added chemicals .

- Method : The selective reduction of the hydrophobic congeners of 5-hydroxymethylfurfural (HMF), such as 5-(chloromethyl)furfural (CMF), also produced Methylfuran (MFF) .

- Results : This work will encourage the researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

-

Field : Reaction Chemistry & Engineering

- Application : Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing .

- Method : Using continuous flow processing the synthesis of 5-(chloromethyl)furfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved .

- Results : The use of HFCS allows for a convenient liquid sugar feedstock, which in turn through our improved three pump system, allows for production of CMF with no additional handling of stock solutions .

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2.ClH/c1-2-9-6(5-7)3-4-8-9;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSNQQPMQRHJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)

![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)